molecular formula C22H22ClN3O2S B3691177 (5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one

(5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B3691177
M. Wt: 427.9 g/mol
InChI Key: SZKRISUKTXRDOR-XSFVSMFZSA-N
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Description

The compound “(5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one” is a synthetic organic molecule that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one” typically involves the condensation of 2-ethoxybenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with 1-(3-chlorophenyl)piperazine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Common industrial methods include batch and continuous flow synthesis, utilizing automated reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound “(5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one” can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the

Properties

IUPAC Name

(5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-[(2-ethoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S/c1-2-28-19-9-4-3-6-16(19)14-20-21(27)24-22(29-20)26-12-10-25(11-13-26)18-8-5-7-17(23)15-18/h3-9,14-15H,2,10-13H2,1H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKRISUKTXRDOR-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one
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(5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one
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(5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one
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(5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one
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(5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one
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(5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one

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